2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride
Description
2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride is a pyridine-based synthon characterized by a chloromethyl (-CH₂Cl) group at position 2, a methoxy (-OCH₃) substituent at position 4, and a methyl (-CH₃) group at position 4. This compound is widely utilized in coordination chemistry and catalysis, particularly in the synthesis of non-heme iron catalysts for oxidative transformations . Its reactivity is driven by the chloromethyl group, which serves as a versatile handle for nucleophilic substitution or ligand functionalization.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-6-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-3-8(11-2)4-7(5-9)10-6;/h3-4H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWEJHQRKIFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-6-methylpyridine. One common method includes the following steps:
Starting Material: 4-methoxy-6-methylpyridine.
Chloromethylation: The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction mixture is heated to facilitate the formation of the chloromethyl group.
Isolation: The product is then isolated and purified, often by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, large-scale production may employ alternative chloromethylating agents to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Pyridine N-oxides.
Reduction Products: 4-methoxy-6-methylpyridine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride, exhibit antimicrobial properties. These compounds are often studied for their potential use in developing new antibiotics or antifungal agents. The chloromethyl group enhances the reactivity of the molecule, making it a candidate for further modifications to improve efficacy against resistant strains of bacteria and fungi .
Anti-Cancer Research
In the realm of oncology, pyridine derivatives are being explored for their ability to inhibit cancer cell proliferation. Studies suggest that compounds with similar structures can interfere with cellular signaling pathways involved in tumor growth. Ongoing research aims to evaluate the specific mechanisms by which this compound may exert anti-cancer effects .
Organic Synthesis
Building Block for Synthesis
This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. The presence of both chloromethyl and methoxy groups provides versatile functionalization options, making it valuable in synthetic organic chemistry .
Synthesis of Heterocycles
Heterocyclic compounds are crucial in pharmaceuticals and agrochemicals. This compound can be utilized to synthesize diverse heterocycles through cyclization reactions, contributing to the development of new drugs with enhanced biological activity .
Biochemical Applications
Reagent in Biochemical Assays
The compound is also employed as a reagent in biochemical assays, particularly those involving enzyme-linked immunosorbent assays (ELISA). Its ability to modify proteins through chloromethylation allows researchers to study protein interactions and functions more effectively .
Buffering Agent
Due to its stability and solubility characteristics, it can function as an organic buffer in biological experiments, aiding in maintaining pH levels during enzymatic reactions or cell culture processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride largely depends on its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for designing drugs that target specific molecular pathways.
Comparison with Similar Compounds
Structural Analogues from Catalysis Research
The following pyridine derivatives, synthesized for ligand development in bioinspired iron catalysts, share structural motifs with the target compound but differ in substituent patterns (Table 1):
Table 1: Substituent Variations in Pyridine Synthons
Key Observations :
- Electron Effects: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups at position 4 increase electron density on the pyridine ring, enhancing metal-ligand coordination strength compared to electron-withdrawing groups like Cl .
- Steric Influence : Methyl groups at positions 3 and 5 (e.g., 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl) hinder catalyst-substrate interactions, making the target compound more favorable for bulky substrates.
Analogues with Modified Functional Groups
highlights compounds with similarity scores ≥0.75 to the target molecule, emphasizing functional group alterations (Table 2):
Table 2: Functional Group-Driven Comparison
Impact on Reactivity :
- Hydroxyl vs. Chloromethyl: The methanol derivative (similarity 0.83) cannot undergo nucleophilic substitution at C2, limiting its utility in alkylation reactions.
- Nitrile Functionality: The cyano group in 2-chloro-6-methoxyisonicotinonitrile facilitates metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) but reduces stability under acidic conditions compared to the target compound .
Pyrimidine-Based Derivatives
describes 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), a pyrimidine derivative often confused with pyridine analogs. Key distinctions include:
- Heterocycle Structure : Pyrimidine (6-membered ring with two N atoms) vs. pyridine (one N atom).
- Reactivity : The carboxylic acid group enables peptide coupling, while the pyrimidine ring exhibits distinct electronic properties (e.g., lower basicity) .
Biological Activity
2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride is a chemical compound with notable biological activity. It possesses structural features that suggest potential interactions with biological systems, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : CHClN\O
- Molecular Weight : 187.62 g/mol
- CAS Number : 86604-74-2
Structural Characteristics
The structural components of this compound include a pyridine ring, a chloromethyl group, and a methoxy group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that affect cellular processes.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can inhibit bacterial growth. The presence of the chloromethyl group enhances this effect by increasing lipophilicity, allowing better membrane penetration.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate activity.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were determined to be approximately 30 µM for breast cancer cells, suggesting potential as an anticancer agent.
- Metabolic Stability : Research on metabolic pathways indicated that the compound undergoes O-demethylation and N-dealkylation when incubated with liver microsomes, leading to various metabolites with altered biological activity.
Table 1: Biological Activities of this compound
| Property | Value |
|---|---|
| Melting Point | 120-123 °C |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride be optimized to minimize competing side reactions?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, highlights that chlorination reactions on pyridine derivatives require careful handling of HCl to avoid over-halogenation. Using aprotic solvents (e.g., DCM) at 0–5°C can suppress nucleophilic substitutions at unintended positions . Additionally, monitoring reaction progress via TLC or HPLC ensures timely quenching to isolate the target compound.
Q. What analytical techniques are most effective for distinguishing structural isomers of chlorinated pyridine derivatives?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are critical. For instance, in , ¹H-NMR coupling constants (e.g., J = 5.2 Hz for pyridine protons) and ESI-MS (m/z 193.04 [M+Na]⁺) differentiate regioisomers. X-ray crystallography (as in ) resolves ambiguities in substituent positioning by revealing bond angles and torsion angles .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodological Answer : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent hydrolysis of the chloromethyl group. notes that moisture and light accelerate degradation, reducing purity by 15% over 6 months if improperly stored .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines under nucleophilic substitution?
- Methodological Answer : Divergent reactivity often arises from solvent effects or counterion interactions. For example, demonstrates that polar aprotic solvents (DMF, THF) enhance nucleophilic attack on the chloromethyl group, while protic solvents stabilize intermediates. Computational DFT studies (not explicitly cited but inferred from crystallographic data in ) can model transition states to rationalize discrepancies .
Q. How do steric and electronic effects of the methoxy and methyl substituents influence the compound’s biological activity?
- Methodological Answer : The methoxy group at position 4 increases electron density on the pyridine ring, enhancing interactions with aromatic residues in enzymes (e.g., phosphodiesterases, as in ). Methyl at position 6 introduces steric hindrance, which can be quantified via molecular docking using crystallographic coordinates (e.g., PDB entries from ). Bioactivity assays comparing analogs () show a 40% reduction in binding affinity when methyl is replaced with bulkier groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
